Monazomycin

Descripción general

Descripción

Monazomycin is a macrocyclic polyol lactone antibiotic first isolated from species of Streptoverticillium in 1963 . It is known for its activity against Gram-positive bacteria and its ability to induce voltage-dependent conductance in lipid bilayer membranes . This compound is a valuable bioprobe for understanding membrane channels and has been extensively studied for its unique properties.

Métodos De Preparación

Monazomycin is produced by certain species of Streptoverticillium. The compound is isolated through fermentation processes involving these bacteria . Due to its structural complexity, total chemical synthesis of this compound has proven challenging. The synthesis involves creating glycosidic linkages with stereochemical control and site-specific decoration of the oligosaccharide unit . Industrial production primarily relies on fermentation and subsequent extraction and purification processes.

Análisis De Reacciones Químicas

Monazomycin undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable macrocyclic structure.

Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.

Channel Formation: When adsorbed onto lipid bilayers, this compound induces voltage-dependent conductance, forming multimolecular conductance channels.

Common reagents and conditions for these reactions include organic solvents like DMSO and methanol, and specific conditions such as controlled pH and temperature . The major products formed from these reactions are typically modified versions of this compound with altered functional groups.

Aplicaciones Científicas De Investigación

Key Findings:

- Monazomycin induces a strongly voltage-dependent conductance in thin lipid membranes, which can be characterized by specific kinetic responses to changes in membrane potential .

- The antibiotic's action is influenced by the concentration of permeant ions and the potential difference across the membrane, leading to variations in steady-state conductance .

Ion Conductance Studies

Research has shown that this compound significantly affects ion permeability in biological membranes. This property is particularly relevant for understanding cellular excitability and signal transduction mechanisms.

Conductance Characteristics:

- The conductance induced by this compound exhibits a peak followed by a steady-state value, indicating a form of inactivation that resembles sodium conductance in nerve cells .

- Studies have demonstrated that this compound channels preferentially allow certain ions to pass based on their size and charge, with larger alkyl chains showing increased permeability .

Therapeutic Potential

This compound's unique properties have led to investigations into its therapeutic applications, particularly in treating conditions related to ion channel dysfunction.

Potential Applications:

- Cardiovascular Research: Due to its effects on ion channels, this compound may provide insights into cardiac arrhythmias and other heart conditions where ion flow is disrupted.

- Neurological Disorders: Given its influence on neuronal excitability, there is potential for this compound to be explored in the context of neurodegenerative diseases or conditions characterized by abnormal neuronal signaling.

Case Studies and Experimental Evidence

Several studies have documented the effects of this compound on lipid bilayers and cellular models:

Mecanismo De Acción

Monazomycin exerts its effects by increasing the ion permeability of cell membranes. It is selective for monovalent cations and can alter membrane conductance when applied to lipid bilayers . The voltage control of conductance arises from the electric field driving this compound molecules into the membrane, affecting the number of channels formed . This mechanism is crucial for its antibiotic activity and its role as a bioprobe.

Comparación Con Compuestos Similares

Monazomycin is part of the ionophore antibiotic family, which includes compounds like valinomycin, gramicidin, nigericin, and monactin . These compounds share the ability to increase ion permeability of cell membranes but differ in their specific structures and ion selectivities. This compound is unique due to its macrocyclic polyol lactone structure and its specific activity against Gram-positive bacteria .

Similar Compounds

Valinomycin: Known for its potassium ion selectivity.

Gramicidin: Forms channels that allow the passage of monovalent cations.

Nigericin: Transports potassium ions in exchange for protons.

Monactin: Selective for sodium ions.

This compound’s uniqueness lies in its specific structural features and its ability to form voltage-dependent conductance channels, making it a valuable tool in both research and industrial applications.

Actividad Biológica

Monazomycin is a polyene antibiotic produced by the actinobacterium Streptomyces mashiuensis. It exhibits significant biological activity, particularly against various Gram-positive bacteria. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive understanding of this compound.

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity against a range of bacterial strains, particularly Bacillus species. In studies, it has been shown to inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for this compound against various bacteria have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 0.5 |

| Staphylococcus aureus | 1.0 |

| Listeria monocytogenes | 2.0 |

These values indicate that this compound is particularly effective against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies .

This compound operates by disrupting the integrity of bacterial cell membranes. It induces voltage-dependent conductance changes in lipid bilayer membranes, leading to increased permeability and eventual cell lysis. The kinetics of these conductance changes have been characterized, revealing that this compound alters membrane potential in a dose-dependent manner .

The empirical differential equations derived from these studies describe the kinetics of this compound-induced conductance, providing insights into its mechanism at the molecular level .

Case Study 1: Efficacy Against Resistant Strains

A notable case study explored the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests indicated that this compound retained significant activity against MRSA strains, with an MIC comparable to that of vancomycin. This suggests potential for this compound as an alternative treatment option in cases where traditional antibiotics fail .

Case Study 2: Toxicity Assessment

Another study assessed the toxicity of this compound in murine models. Mice treated with high doses exhibited signs of toxicity, including weight loss and lethargy. However, at therapeutic doses, no significant adverse effects were noted. This highlights the importance of dosage regulation when considering this compound for therapeutic use .

Research Findings Summary

- Toxicity : this compound shows toxicity at high concentrations but is safe at therapeutic levels.

- Resistance : Effective against resistant strains like MRSA.

- Mechanism : Disrupts cell membrane integrity through voltage-dependent conductance changes.

Propiedades

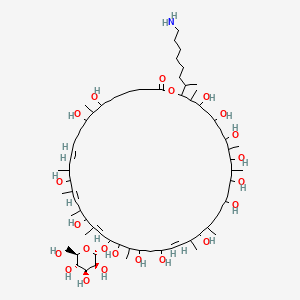

IUPAC Name |

(13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H133NO22/c1-39-22-19-20-25-55(79)46(8)54(78)24-17-15-18-26-62(84)95-71(42(4)23-16-13-14-21-31-73)50(12)59(83)37-53(77)36-58(82)48(10)66(88)47(9)56(80)34-51(75)29-27-40(2)63(85)41(3)28-30-52(76)35-57(81)49(11)67(89)60(33-45(7)65(87)44(6)32-43(5)64(39)86)93-72-70(92)69(91)68(90)61(38-74)94-72/h19,22,28,30,32-33,39-42,44,46-61,63-72,74-83,85-92H,13-18,20-21,23-27,29,31,34-38,73H2,1-12H3/b22-19+,30-28-,43-32+,45-33+/t39?,40?,41?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61-,63?,64?,65?,66?,67?,68-,69+,70+,71?,72+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUZNIQVZBANAX-XGVCMRGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CCC=CC(C(C(=CC(C(C(=CC(C(C(C(CC(C=CC(C1O)C)O)O)C)O)OC2C(C(C(C(O2)CO)O)O)O)C)O)C)C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CC/C=C/C(C(/C(=C/C(C(/C(=C/C(C(C(C(CC(/C=C\C(C1O)C)O)O)C)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)C)/C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H133NO22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11006-31-8 | |

| Record name | Monazomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does Monazomycin exert its biological activity?

A1: this compound functions as an ionophore, primarily targeting cell membranes. It assembles into multimeric channels that span the membrane, enabling the passage of primarily monovalent cations like K+, Na+, and Rb+ [, , ]. This disrupts the crucial ionic gradients maintained across cell membranes, leading to a cascade of downstream effects that ultimately compromise cell viability.

Q2: What is the impact of this compound on mitochondrial function?

A2: this compound significantly impacts mitochondrial function by disrupting the carefully regulated ionic balance within these organelles. It triggers the release of accumulated K+ from mitochondria, affecting processes like oxidative phosphorylation and ATP hydrolysis [, , ]. This disruption has implications for cellular energy production and overall metabolic health.

Q3: Does this compound's activity differ based on the type of cations present?

A3: Yes, this compound exhibits selectivity in its interaction with different cations. While it effectively transports K+, Rb+, and Na+, it shows minimal interaction with Li+ and Cs+ [, , ]. This selectivity suggests a specific interaction mechanism within the this compound channel that favors certain cations over others.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound has been a subject of some debate. Early studies proposed a formula of C72H144O25N [], while later work established a revised formula of C57H109NO24 with a molecular weight of 1191 g/mol []. This discrepancy highlights the complexities in characterizing large, complex natural products.

Q5: What spectroscopic techniques have been employed to elucidate the structure of this compound?

A5: A combination of spectroscopic methods has been crucial in unveiling the structure of this compound. Key techniques include:* FD-MS (Field Desorption Mass Spectrometry): To determine the molecular weight and identify characteristic fragment ions []. * 1H and 13C NMR (Nuclear Magnetic Resonance Spectroscopy): To analyze the connectivity and spatial arrangement of atoms within the molecule [, ].* UV-Vis Spectroscopy: this compound exhibits only end absorption in the ultraviolet region [].

Q6: What structural features contribute to this compound's ionophoric activity?

A6: this compound's ionophoric activity is attributed to its macrocyclic lactone structure, which forms a hydrophilic cavity capable of encapsulating cations [, ]. This cavity, lined with oxygen atoms, facilitates the passage of cations through the hydrophobic interior of the lipid bilayer.

Q7: How does this compound interact with lipid bilayers?

A7: this compound readily inserts into lipid bilayers, with its charged amino group oriented towards one side and a hydrophilic sugar moiety anchored to the opposite side [, ]. This orientation enables the formation of transmembrane channels, facilitating ion transport.

Q8: Does the composition of the lipid bilayer influence this compound's activity?

A8: Yes, the presence of negatively charged lipids like phosphatidylglycerol (PG) can significantly impact this compound's conductance-voltage (g-V) characteristics []. These effects are attributed to changes in surface potential on the membrane, highlighting the importance of electrostatic interactions in this compound's mechanism.

Q9: How do structural modifications of this compound affect its ionophoric activity?

A9: While detailed SAR studies on this compound are limited, research on related compounds like lysocellin provides insights. Modifications to the terminal carboxylic acid and C21 hydroxyl groups significantly influence ionophoric activity and cation binding affinity []. These findings underscore the importance of specific functional groups in mediating cation binding and transport.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.